Caerin 1.5
Description
Caerin 1.5 is a host-defense peptide derived from the skin secretions of Australian tree frogs (Litoria spp.), part of the larger Caerin 1 family. These peptides are cationic, amphipathic α-helical molecules with broad-spectrum antimicrobial and anticancer activities .
Properties
bioactivity |
Gram+ & Gram-, Cancer cells |
|---|---|
sequence |
GLLSVLGSVVKHVIPHVVPVIAEHL |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Attributes of Caerin 1.5 and Analogous Peptides
Key Comparisons
Sequence Variations and Activity: this compound shares 80% sequence identity with Caerin 1.1 but substitutes Val10 and Pro19 with Val and Ile, respectively . Caerin 1.4 replaces Val5 and Gly7 with Ser residues, enhancing activity against Gram-negative bacteria (E. coli) but reducing potency against other strains . Caerin 1.9 has a truncated C-terminus and increased positive charge (+2), improving selectivity for cancer cell membranes and synergism with Caerin 1.1 in apoptosis induction .
Mechanistic Differences: Membrane Interaction: Caerin 1.1 and 1.9 disrupt bacterial and cancer cell membranes via helical insertion and pore formation, while Caerin 1.4 relies on a "carpet mechanism" due to reduced helicity . This compound’s structural similarity to 1.1 suggests a pore-forming mechanism but requires validation. Anticancer Selectivity: Caerin 1.9 exhibits stronger dose-dependent apoptosis in TC-1 (cervical cancer) and A549 (lung cancer) cells compared to 1.1, attributed to faster cellular internalization and nuclear membrane targeting .
Synergy and Additivity: Caerin 1.1/1.9 mixtures show additive effects against tumors (e.g., TC-1) by activating IFN-α signaling in macrophages and enhancing T-cell recruitment . No studies report synergies involving this compound.
Antimicrobial Activity
- Caerin 1.1: Inhibits MRSA, P. aeruginosa, and A. baumannii with MICs of 7.5–30 µg/mL .
- Caerin 1.9 : Effective against MRSA (MIC = 15 µg/mL) but spares protective Lactobacillus species, making it suitable for mucosal applications .
- This compound: Limited data, but its hydrophobicity (56%) aligns with moderate antimicrobial activity .
Anticancer Activity
- Caerin 1.1/1.9 : Induce 40–43% apoptosis in HeLa cells at 10 µg/mL via TNF-α/PI3K/AKT pathway modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
